Butanoic acid, 3-methyl-2-oxo-, (4-bromophenyl)methyl ester
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Overview
Description
Butanoic acid, 3-methyl-2-oxo-, (4-bromophenyl)methyl ester is an organic compound with a complex structure It is a derivative of butanoic acid, featuring a 3-methyl-2-oxo group and a (4-bromophenyl)methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-methyl-2-oxo-, (4-bromophenyl)methyl ester typically involves esterification reactions. One common method is the reaction of 3-methyl-2-oxobutanoic acid with (4-bromophenyl)methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-methyl-2-oxo-, (4-bromophenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom in the (4-bromophenyl)methyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) under appropriate conditions.
Major Products
Oxidation: Formation of 3-methyl-2-oxobutanoic acid.
Reduction: Formation of 3-methyl-2-hydroxybutanoic acid.
Substitution: Formation of substituted (4-bromophenyl)methyl derivatives.
Scientific Research Applications
Butanoic acid, 3-methyl-2-oxo-, (4-bromophenyl)methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of butanoic acid, 3-methyl-2-oxo-, (4-bromophenyl)methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The bromine atom in the (4-bromophenyl)methyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-methyl-3-oxo-, methyl ester: Similar structure but lacks the (4-bromophenyl)methyl group.
Methyl acetoacetate: Contains a similar ester group but with a different alkyl chain.
Butanoic acid, 2-oxo-, methyl ester: Similar ester group but with a different substitution pattern.
Uniqueness
Butanoic acid, 3-methyl-2-oxo-, (4-bromophenyl)methyl ester is unique due to the presence of the (4-bromophenyl)methyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
833488-72-5 |
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Molecular Formula |
C12H13BrO3 |
Molecular Weight |
285.13 g/mol |
IUPAC Name |
(4-bromophenyl)methyl 3-methyl-2-oxobutanoate |
InChI |
InChI=1S/C12H13BrO3/c1-8(2)11(14)12(15)16-7-9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
QGDLWEPHPCUJER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(=O)OCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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